Triethyl orthoformate

説明

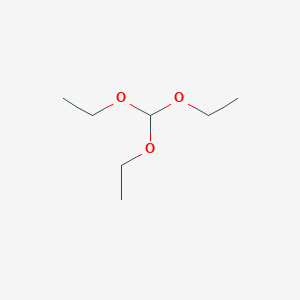

Structure

3D Structure

特性

IUPAC Name |

diethoxymethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKASDNZWUGIAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Record name | ETHYL ORTHOFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3441 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041957 | |

| Record name | Ethyl orthoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl orthoformate appears as a clear, colorless liquid with a pungent odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Liquid with a sweetish odor like pine needles; [Merck Index] Clear colorless liquid with a pungent odor; [CAMEO] | |

| Record name | ETHYL ORTHOFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3441 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl orthoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.86 [mmHg] | |

| Record name | Triethyl orthoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-51-0, 108055-42-1 | |

| Record name | ETHYL ORTHOFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3441 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethyl orthoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl orthoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethoxymethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108055421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl orthoformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl orthoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl orthoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ORTHOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355LRR361Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Chemical & Physical Properties: The Foundation of Reactivity

An In-Depth Technical Guide to Triethyl Orthoformate: Chemical Properties and Synthesis Applications

For the accomplished researcher, organic chemist, and drug development professional, the selection of reagents is a critical decision point that dictates the efficiency, elegance, and ultimate success of a synthetic pathway. Among the arsenal of versatile C1 building blocks, triethyl orthoformate [HC(OC₂H₅)₃], often abbreviated as TEOF, stands out for its unique reactivity and broad utility. This guide offers a deep dive into the core chemical principles of TEOF and its practical applications in modern organic synthesis, moving beyond simple procedural lists to explain the causality behind its synthetic power.

Triethyl orthoformate is the triethyl ester of the hypothetical orthoformic acid.[1] Its structure, featuring a central carbon atom bonded to a hydrogen and three ethoxy groups, is the key to its synthetic utility. The electron-withdrawing nature of the three oxygen atoms renders the central carbon highly electrophilic, while the overall molecule is exquisitely sensitive to acid and moisture.

A mastery of its physical properties is essential for its safe and effective handling in a laboratory setting.

Table 1: Physical and Chemical Properties of Triethyl Orthoformate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₁₆O₃ | [2][3] |

| Molar Mass | 148.202 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [2][5] |

| Odor | Pungent, aromatic | [1][2] |

| Density | 0.891 g/mL | [3] |

| Melting Point | -76 °C (-105 °F) | [3] |

| Boiling Point | 146 °C (295 °F) | [3] |

| Flash Point | 35 °C (86 °F) | [6] |

| Solubility | Miscible with alcohols, ethers, acetone, chloroform.[2] Slightly soluble in water, in which it decomposes.[6] |

Reactivity and Stability: A Double-Edged Sword

The utility of TEOF is intrinsically linked to its reactivity profile.

-

Moisture Sensitivity: TEOF is highly hygroscopic and reacts with water, especially under acidic conditions, to hydrolyze into ethanol and ethyl formate.[1][3] This property is fundamental to its role as a dehydrating agent. Storing TEOF under inert, anhydrous conditions is paramount to prevent gradual decomposition.[1]

-

Acid Sensitivity: In the presence of even catalytic amounts of acid, TEOF becomes activated. The protonation of an ethoxy group allows for the departure of ethanol and the formation of a highly reactive diethoxycarbenium ion, the key electrophilic intermediate in many of its reactions.[7]

-

Thermal Stability: While stable under normal storage conditions, TEOF is a flammable liquid with a relatively low flash point.[1][6] Its vapors can form explosive mixtures with air, necessitating careful handling away from ignition sources.[1]

-

Incompatibilities: Strong acids and potent oxidizing agents can cause vigorous, exothermic reactions and should be avoided.[1]

Core Synthesis Applications: A Multifaceted Reagent

The unique reactivity of triethyl orthoformate makes it an indispensable tool for a variety of synthetic transformations. Its applications extend from a simple protecting group to a cornerstone of complex heterocyclic synthesis.

A. Acetal Formation: Protecting the Carbonyl

In multi-step syntheses, the selective protection of reactive functional groups is crucial. TEOF serves as an excellent reagent for the protection of aldehydes and ketones as their corresponding diethyl acetals or ketals.[7]

Causality and Mechanism: The reaction is typically catalyzed by an acid (e.g., TsOH, H₂SO₄). The acid protonates the carbonyl oxygen, increasing its electrophilicity. Simultaneously, TEOF acts as both the source of the ethoxy groups and an in-situ dehydrating agent. It reacts with the water generated during acetal formation, driving the equilibrium toward the product side, a classic application of Le Châtelier's principle.[3][8]

Diagram 1: Acetal formation workflow.

Experimental Protocol: General Acetal Protection

-

Dissolve the carbonyl compound (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or toluene).

-

Add triethyl orthoformate (1.5 - 3.0 eq).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed. The reaction is driven by the distillation of ethanol and ethyl formate byproducts.

-

Upon completion, cool the reaction and quench with a mild base (e.g., triethylamine or saturated NaHCO₃ solution).

-

Extract the product with an organic solvent, dry over an anhydrous salt (e.g., MgSO₄), and purify by distillation or chromatography.

B. The Bodroux-Chichibabin Aldehyde Synthesis

This classic named reaction provides a reliable method for the synthesis of aldehydes by adding a single carbon atom to a Grignard reagent.[2]

Causality and Mechanism: The reaction proceeds in two distinct steps. First, the highly nucleophilic Grignard reagent attacks the electrophilic central carbon of TEOF, displacing one ethoxy group to form a diethyl acetal.[3] The resulting acetal is stable to the reaction conditions. In a separate workup step, the acetal is hydrolyzed using aqueous acid to unveil the desired aldehyde. This two-step nature is critical, as the aldehyde product would otherwise be reactive toward the Grignard reagent.

Diagram 2: Bodroux-Chichibabin aldehyde synthesis workflow.

Experimental Protocol: Bodroux-Chichibabin Synthesis

-

To a solution of triethyl orthoformate (1.2 eq) in anhydrous diethyl ether, slowly add the Grignard reagent (1.0 eq) at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and slowly quench by adding aqueous acid (e.g., 1M HCl).

-

Stir vigorously until the intermediate acetal is fully hydrolyzed.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and purify the resulting aldehyde by distillation or chromatography.

C. Electrophilic Formylation

TEOF is a potent C1 electrophile for formylation reactions, particularly with electron-rich nucleophiles.[7] This is a key strategy for introducing a formyl group (-CHO) or its synthetic equivalent.

Causality and Mechanism: Under Lewis acid or strong Brønsted acid catalysis, TEOF generates a diethoxycarbenium ion [HC(OEt)₂]⁺.[7] This highly electrophilic species can then be attacked by various nucleophiles. For example, electron-rich aromatic compounds like phenols undergo electrophilic aromatic substitution to yield hydroxybenzaldehyde derivatives (after hydrolysis of the initial acetal).[2] Similarly, enolates or silyl enol ethers can be formylated at the α-position.[7]

D. Synthesis of Heterocyclic Compounds

Perhaps one of the most significant applications of TEOF in modern drug discovery is its role in the construction of heterocyclic scaffolds.[7][9] It serves as a versatile C1 building block in one-pot, multi-component reactions, which are prized for their efficiency and atom economy.[10][11]

Causality and Mechanism: The reaction of TEOF with nucleophiles containing two heteroatoms, such as 1,2-diamines, amino-thiols, or amino-phenols, is a powerful method for synthesizing five- and six-membered heterocycles. The general pathway involves the initial reaction of one nucleophilic group with TEOF to form an intermediate, followed by an intramolecular cyclization and elimination to form the aromatic heterocycle. These reactions can often be performed under solvent-free conditions or with microwave irradiation to accelerate the process and improve yields.[10][11]

Sources

- 1. Triethyl Orthoformate: Pure Reagent for Synthesis by PENPET [penpet.com]

- 2. sanjaychemindia.com [sanjaychemindia.com]

- 3. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 4. lobachemie.com [lobachemie.com]

- 5. Triethyl orthoformate | 122-51-0 [chemicalbook.com]

- 6. Triethyl orthoformate CAS#: 122-51-0 [m.chemicalbook.com]

- 7. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]

- 8. Dimethyl Acetals [organic-chemistry.org]

- 9. repositorium.uminho.pt [repositorium.uminho.pt]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Triethyl Orthoformate (TEOF): A Mechanistic & Safety Guide for Pharmaceutical Synthesis

Topic: Triethyl Orthoformate (TEOF) CAS 122-51-0: Technical Safety & Application Guide Content Type: In-Depth Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Triethyl Orthoformate (TEOF), CAS 122-51-0, is a critical electrophilic C1 synthon in the pharmaceutical industry, serving as a linchpin in the synthesis of heterocycles, including quinolones and benzimidazoles.[1][2] While often categorized merely as a solvent or dehydrating agent, its role as a reactive intermediate in the formation of formamidines and orthoesters defines its utility in Active Pharmaceutical Ingredient (API) manufacturing. This guide synthesizes the physicochemical hazards of TEOF with its mechanistic applications, providing a rigorous framework for its safe and effective utilization in drug development.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

TEOF is an orthoester of formic acid. Unlike standard esters, the central carbon is bonded to three ethoxy groups, creating a unique electronic environment that is highly susceptible to acid-catalyzed hydrolysis but stable to strong bases.

Table 1: Physicochemical Properties & Critical Parameters

| Parameter | Value | Technical Implication |

| CAS Number | 122-51-0 | Unique identifier for regulatory tracking.[3][4] |

| Molecular Formula | C₇H₁₆O₃ | MW: 148.20 g/mol .[5][4][6][7] |

| Appearance | Colorless liquid | Discoloration indicates hydrolysis or oxidation. |

| Density | 0.891 g/mL (25°C) | Less dense than water; phase separation occurs in aqueous workups. |

| Boiling Point | 146°C (295°F) | High enough for reflux reactions; allows azeotropic water removal. |

| Flash Point | 30°C (86°F) (Closed Cup) | CRITICAL: Classified as Flammable (Category 3). Vapor accumulation at ambient lab temps can be explosive. |

| Water Solubility | 1.35 g/L (Hydrolyzes) | Reaction Hazard: Reacts exothermically with water to form ethanol and ethyl formate. |

| Vapor Density | 5.11 (vs Air) | Vapors sink and travel along floors/benches to ignition sources. |

Part 2: Hazard Identification & Safety Assessment (SDS Core)

GHS Classification & Risk Analysis

Signal Word: WARNING [4]

The Hydrolysis Hazard: A Hidden Variable

The most overlooked hazard in TEOF handling is its moisture sensitivity. In the presence of trace acid and water, TEOF degrades:

Safety Decision Tree (Workflow)

The following diagram outlines the critical decision-making process for handling TEOF, integrating moisture control and flammability checks.

Figure 1: Operational safety workflow for Triethyl Orthoformate, emphasizing moisture control and static discharge prevention.

Part 3: Mechanistic Utility in Organic Synthesis

TEOF is not merely a solvent; it is a "chemical chameleon" that acts as an electrophile, a protecting group, or a dehydrating agent depending on conditions.

Electrophilic Activation Mechanism

In the presence of a Lewis acid or Brønsted acid, TEOF generates a highly reactive diethoxymethyl carbenium ion. This species is the active electrophile that reacts with nucleophiles (amines, hydrazines, active methylenes).

Key Reaction: Synthesis of Formamidines (Precursors to Quinazolines)

Mechanistic Pathway Diagram

The following visualization details the conversion of TEOF into the active carbenium ion and its subsequent reaction with an aniline derivative, a common step in drug synthesis.

Figure 2: Electrophilic activation of TEOF and condensation with aniline to form formamidine intermediates.[9]

Part 4: Strategic Applications in Drug Development

Heterocycle Construction: The One-Pot Protocol

TEOF is indispensable in the "One-Pot" synthesis of nitrogenous heterocycles.

-

Quinazolines (e.g., Gefitinib analogs): Reaction of 2-aminobenzamide with TEOF yields quinazolin-4(3H)-ones. TEOF provides the C2 carbon.

-

Tetrazoles (e.g., Valsartan intermediates): TEOF reacts with amines and sodium azide to form 1-substituted tetrazoles.

Case Study: Synthesis of Chloroquine Precursors

In the synthesis of 4-aminoquinoline antimalarials, TEOF is used to condense with Meldrum's acid or malonates to create the ethoxymethylene intermediate. This intermediate undergoes thermal cyclization to form the quinoline core.

Protocol Insight:

Why TEOF? TEOF acts as both the reactant and the solvent (or co-solvent), driving the equilibrium forward by chemically consuming the water produced during condensation (Le Chatelier’s principle via hydrolysis).

Part 5: Advanced Handling & Storage Protocols

To ensure scientific integrity and safety, the following protocols must be adhered to.

Self-Validating Purity Check

Before using TEOF in critical API synthesis, perform a Refractive Index (RI) check.

-

Standard RI (20°C): 1.3900 – 1.3920.

-

Deviation: A lower RI often indicates hydrolysis (formation of Ethanol, RI = 1.36). If RI < 1.385, re-distill or discard.

Storage & Stability

-

Atmosphere: Store under Argon or Nitrogen. Oxygen can induce slow peroxide formation in ether linkages (though less common in orthoesters than simple ethers, it remains a risk).

-

Container: Stainless steel or amber glass with PTFE-lined caps.

-

Incompatibility: Violent reaction with strong oxidizers.[2] Exothermic reaction with Lewis acids (AlCl₃, BF₃) in the absence of substrate.

Waste Disposal

Do not pour TEOF down the drain. It will hydrolyze in the sewer, releasing ethanol and potentially creating a flammability hazard in the plumbing.

-

Protocol: Quench excess TEOF by slowly adding it to a stirred solution of 5% NaOH. This converts the formate ester to sodium formate and ethanol, which can then be disposed of as organic solvent waste.

Part 6: Emergency Response & Toxicology

Exposure Limits

While specific OELs are often not established, treat TEOF as a generic organic solvent vapor.

-

TWA (Time Weighted Average): Recommended < 50 ppm (based on analogy to ethyl formate).

First Aid Measures

-

Inhalation: Move to fresh air immediately. Respiratory irritation is the primary acute symptom.

-

Skin Contact: Wash with soap and water.[4][6][8][10] TEOF defats the skin, leading to dermatitis.

-

Eye Contact: Rinse for 15 minutes.[6][11] The hydrolysis product (formic acid) can cause corneal damage.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31214, Triethyl orthoformate. PubChem. Available at: [Link]

-

European Chemicals Agency (ECHA). Substance Information: Triethyl orthoformate. ECHA. Available at: [Link]

-

Shiri, M. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 784. Available at: [Link][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. TRIETHYL ORTHOFORMATE For Synthesis | Laboratory chemical suppliers, Lab chemical distributors, Lab chemicals exporter, Lab chemical manufacturer, Laboratory chemicals manufacturer, Lab chemical supplier, Laboratory Chemicals, Alpha Chemika India. [alphachemika.co]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. Triethyl Orthoformate [commonorganicchemistry.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. repositorium.uminho.pt [repositorium.uminho.pt]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.ca [fishersci.ca]

- 12. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

Triethyl Orthoformate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Abstract: This technical guide addresses a common point of nomenclature confusion within the chemical sciences, clarifying that "triethyl orthoformate" and "triethoxymethane" are synonymous terms for the same versatile chemical compound, identified by CAS Number 122-51-0.[1][2][3] Beyond resolving this ambiguity, this document provides an in-depth exploration of the compound's critical role in modern organic synthesis, particularly within pharmaceutical and drug development contexts. It details the physicochemical properties, synthesis methodologies, and key applications, including its function as a protecting group, a formylating agent, and a dehydrating agent. The guide offers field-proven experimental protocols, reaction mechanisms illustrated with diagrams, and comprehensive safety and handling procedures to ensure both efficacy and safety in the laboratory.

Section 1: Unraveling the Nomenclature: Triethyl Orthoformate vs. Triethoxymethane

In the landscape of organic chemistry, it is not uncommon for a single compound to be known by multiple names, leading to potential confusion. A prime example is the chemical entity with the molecular formula HC(OC₂H₅)₃.[1][2] This compound is frequently referred to as both triethyl orthoformate and triethoxymethane . These are not different substances but are, in fact, synonymous names for the same molecule.[2][3][4]

-

Triethyl Orthoformate: This is the most common name and refers to the molecule as the triethyl ester of orthoformic acid (a hypothetical acid, H₃COH).[5]

-

Triethoxymethane: This name describes the structure as a methane molecule substituted with three ethoxy (-OCH₂CH₃) groups.[1][2][3]

-

IUPAC Name: The preferred IUPAC name is (Diethoxymethoxy)ethane , which provides a systematic description of the structure.[3]

To eliminate any ambiguity, the definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 122-51-0 .[1][2][3][4][6][7][8][9][10][11]

Caption: Molecular Structure of Triethyl Orthoformate (CAS 122-51-0).

Section 2: Physicochemical Properties and Synthesis

Triethyl orthoformate is a colorless, volatile liquid with a characteristic pungent odor.[1][11][12] It is a staple reagent in many synthetic laboratories due to its reactivity and physical properties.

Table 1: Physicochemical Properties of Triethyl Orthoformate

| Property | Value | References |

| CAS Number | 122-51-0 | [1][2][3][4][6][7][8][9][10][11] |

| Molecular Formula | C₇H₁₆O₃ | [1][3][7][8] |

| Molecular Weight | 148.20 g/mol | [1][3][7][8][9][10] |

| Appearance | Clear, colorless liquid | [1][2][7] |

| Boiling Point | 145-146 °C | [3][9][11] |

| Melting Point | -76 °C | [2][3][11] |

| Density | 0.891 g/mL at 25 °C | [3][11] |

| Refractive Index (n²⁰/D) | ~1.391 | [7][9][11] |

| Flash Point | 30 °C (86 °F) | [1][11] |

| Solubility | Slightly soluble in water (decomposes slowly); miscible with alcohol and ether. | [9][13] |

Synthesis Methods: Industrially, triethyl orthoformate is primarily synthesized from the reaction of hydrogen cyanide and ethanol.[3][8][14] A common laboratory-scale synthesis involves the reaction of sodium ethoxide with chloroform.[3][8][13]

Section 3: Core Applications in Drug Development and Organic Synthesis

The utility of triethyl orthoformate stems from its orthoester functional group, which serves as a reactive equivalent of a formyl group and a precursor to acetals.

Reagent in Formylation and Annulation Reactions

Triethyl orthoformate is a widely used one-carbon (C1) building block in the synthesis of various heterocyclic compounds that form the core of many pharmaceuticals.[1][13][15] It is a key intermediate in the production of antimalarial drugs like chloroquine, as well as various antibiotics and anti-inflammatory agents.[13][15][16] In these syntheses, it often acts as a formylating agent to introduce a -CHO group or participates in condensation and cyclization (annulation) reactions to build ring systems.[1][5][13]

The Bodroux-Chichibabin Aldehyde Synthesis

A classic named reaction, the Bodroux-Chichibabin aldehyde synthesis, employs triethyl orthoformate to convert a Grignard reagent (R-MgBr) into an aldehyde (R-CHO) with one additional carbon atom.[3][17][18][19] This two-step process involves the initial formation of a diethyl acetal, which is then hydrolyzed to yield the target aldehyde.[3][18]

Caption: Workflow of the Bodroux-Chichibabin Aldehyde Synthesis.

As a Dehydrating Agent

In reactions that produce water as a byproduct, such as esterifications and ketalizations, triethyl orthoformate can be used as an efficient dehydrating agent.[5][20] It reacts with the generated water to form ethanol and ethyl formate, effectively removing water from the equilibrium and driving the reaction towards completion.[3] This is particularly valuable in sensitive or equilibrium-limited transformations.

Section 4: Experimental Protocol: Diethyl Acetal Protection of Benzaldehyde

This protocol describes a standard laboratory procedure for protecting an aldehyde functional group, a common step in multi-step synthesis to prevent unwanted side reactions.

Objective: To protect benzaldehyde by converting it to benzaldehyde diethyl acetal using triethyl orthoformate.

Materials:

-

Benzaldehyde (1.0 eq)

-

Triethyl orthoformate (1.5 eq)

-

Anhydrous Ethanol (as solvent)

-

Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to exclude moisture.

-

Reagents: To the flask, add anhydrous ethanol, followed by benzaldehyde (1.0 eq) and triethyl orthoformate (1.5 eq).

-

Catalyst: Add a catalytic amount of PTSA (approx. 0.01 eq) to the mixture.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the benzaldehyde spot/peak.

-

Work-up: Once the reaction is complete (typically 2-4 hours), cool the flask to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. If an organic co-solvent like diethyl ether was used, add more. Wash the organic layer with brine (saturated NaCl solution).

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude benzaldehyde diethyl acetal.

-

Purification: If necessary, the product can be further purified by vacuum distillation.

Self-Validation: The success of the protocol is validated by analyzing the final product. ¹H NMR spectroscopy should confirm the disappearance of the aldehydic proton (~10 ppm) and the appearance of the acetal proton (~5.5 ppm) along with the characteristic signals for the ethyl groups.

Section 5: Safety, Handling, and Storage

Hazards:

-

Flammability: Triethyl orthoformate is a flammable liquid and vapor (Flash Point: 30 °C).[1][4][11] Keep away from heat, sparks, open flames, and other ignition sources.[6][21]

-

Health: It may cause skin and eye irritation.[12] Inhalation of vapors may cause respiratory tract irritation.

-

Reactivity: It reacts with acids and can decompose in the presence of moisture.[13]

Safe Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2][22]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[21]

-

Ground and bond containers and receiving equipment during transfers to prevent static discharge.[21]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][13][21]

-

The material is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[6][11][13]

Section 6: Conclusion

Triethyl orthoformate, also known as triethoxymethane, is a foundational reagent in organic synthesis with a broad spectrum of applications, from the construction of complex pharmaceutical intermediates to its use as a practical dehydrating agent.[5][7][15][16][20] Understanding its synonymous nomenclature is the first step for any researcher aiming to leverage its full synthetic potential. By adhering to established protocols and rigorous safety standards, scientists and drug development professionals can effectively and safely utilize this versatile compound to advance their research and development goals.

References

- Vertex AI Search. Triethyl Orthoformate (TEOF) 99% | CAS 122-51-0 Manufacturer.

- Ataman Kimya. TRIETHYL ORTHOFORMATE.

- Ningbo Inno Pharmchem Co.,Ltd. Triethyl Orthoformate: Key Applications in Pharmaceutical and Agrochemical Synthesis.

- Muby Chemicals. Triethyl orthoformate or Triethoxymethane Manufacturers, with SDS.

- Google Patents. CN109180441B - Synthetic method of triethyl orthoformate.

- Sanjay Chemicals (India) Pvt. Ltd. TRIETHYL ORTHOFORMATE (TEOF).

- Wikipedia. Triethyl orthoformate.

- Google Patents. CN103664552A - Synthesis method for triethyl orthoformate.

- ChemicalBook. Chemical uses of triethyl orthoformate.

- RSC Publishing. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media.

- Connect Chemicals. Triethyl orthoformiate (TEOF) | CAS 122-51-0.

- The Good Scents Company. triethyl orthoformate, 122-51-0.

- ChemicalBook. Triethyl orthoformate - Safety Data Sheet.

- Chem-Impex. Triethyl orthoformate.

- PubChem. Ethyl orthoformate | C7H16O3 | CID 31214.

- Chemkits.eu. Triethyl orthoformate, 1,1,1-Triethoxymethane, 98%.

- Labogens. 122-51-0 CAS | TRIETHYL ORTHOFORMATE | High Purity Solvents | Article No. 00349.

- Fisher Scientific. SAFETY DATA SHEET - Triethyl orthoformate.

- TCI Chemicals. SAFETY DATA SHEET - Triethyl Orthoformate.

- Santa Cruz Biotechnology. Triethyl orthoformate | CAS 122-51-0 | SCBT.

- ChemicalBook. Triethyl orthoformate | 122-51-0.

- onlinelibrary.wiley.com. Bodroux-Chichibabin Aldehyde Synthesis.

- ExpertsMind. Bodroux–Chichibabin Aldehyde Synthesis, Chemical Reactions, Assignment Help.

Sources

- 1. industrochem.com [industrochem.com]

- 2. Triethyl orthoformate or Triethoxymethane Manufacturers, with SDS [mubychem.com]

- 3. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 4. triethyl orthoformate, 122-51-0 [thegoodscentscompany.com]

- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 6. Triethyl orthoformate - Safety Data Sheet [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Triethyl orthoformate, 1,1,1-Triethoxymethane, 98%, 122-51-0 [chemkits.eu]

- 9. 122-51-0 CAS | TRIETHYL ORTHOFORMATE | High Purity Solvents | Article No. 00349 [lobachemie.com]

- 10. Triethyl orthoformate | CAS 122-51-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. Triethyl orthoformate | 122-51-0 [chemicalbook.com]

- 12. Ethyl orthoformate | C7H16O3 | CID 31214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]

- 14. Triethyl orthoformiate (TEOF) | CAS 122-51-0 | Connect Chemicals [connectchemicals.com]

- 15. CN109180441B - Synthetic method of triethyl orthoformate - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. sanjaychemindia.com [sanjaychemindia.com]

- 18. Bodroux-Chichibabin Aldehyde Synthesis [drugfuture.com]

- 19. expertsmind.com [expertsmind.com]

- 20. CN103664552A - Synthesis method for triethyl orthoformate - Google Patents [patents.google.com]

- 21. fishersci.com [fishersci.com]

- 22. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Solubility of Triethyl Orthoformate for Researchers and Drug Development Professionals

Introduction: Understanding Triethyl Orthoformate

Triethyl orthoformate (TEOF), an orthoester of formic acid with the chemical formula HC(OC₂H₅)₃, is a versatile and widely utilized reagent in organic synthesis.[1] As a colorless, volatile liquid, it serves as a critical building block in the pharmaceutical and agrochemical industries, notably in the synthesis of aldehydes, various heterocyclic compounds like quinolones, and as a protecting group for carboxylic acids and alcohols.[1][2][3] Its utility extends to its role as a dehydrating agent, driving equilibrium reactions forward by scavenging water, a feature of particular importance in esterifications and other condensation reactions.[1][4]

For researchers, scientists, and drug development professionals, a nuanced understanding of a reagent's solubility profile is paramount. It dictates reaction conditions, work-up procedures, formulation strategies, and the overall feasibility of a synthetic route. This guide provides an in-depth technical analysis of the solubility of triethyl orthoformate, contrasting its behavior in common organic solvents with its limited solubility and inherent reactivity in water. We will explore the underlying physicochemical principles, present collated solubility data, and provide actionable experimental protocols to empower researchers in their laboratory work.

Section 1: Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. TEOF's structure, lacking hydroxyl groups for hydrogen bonding and possessing three flexible ethyl groups, defines its character as a relatively nonpolar, aprotic molecule.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₆O₃ | [1] |

| Molar Mass | 148.202 g·mol⁻¹ | [1] |

| Appearance | Clear, colorless liquid | [5] |

| Odor | Pungent, ethereal | [6] |

| Density | 0.891 g/mL at 25 °C | [1][7] |

| Boiling Point | 146 °C (295 °F; 419 K) | [1][7] |

| Melting Point | -76 °C (-105 °F; 197 K) | [1][7] |

| Vapor Pressure | 2.9 mm Hg (20 °C) | [7] |

| Refractive Index | n20/D 1.391 | [7] |

Section 2: The Principle of Solubility: A Mechanistic Overview

The adage "like dissolves like" serves as a fundamental guiding principle in predicting solubility.[8] This concept is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

Triethyl Orthoformate's Intermolecular Forces: As a moderately polar molecule, TEOF's primary intermolecular interactions are London dispersion forces, arising from the large electron cloud of its three ethyl groups, and weak dipole-dipole interactions due to the electronegative oxygen atoms. It cannot act as a hydrogen bond donor and is a very weak hydrogen bond acceptor.

Water's Intermolecular Forces: Water is a highly polar solvent characterized by an extensive and strong network of hydrogen bonds. This network is responsible for its high boiling point and surface tension.

The profound difference in the nature and strength of these forces explains TEOF's differential solubility. It can readily interact with organic solvents that have similar intermolecular forces, but it struggles to break into and interact favorably with the highly structured hydrogen-bonding network of water.

Caption: A diagram illustrating the dominant intermolecular forces.

Section 3: High Solubility in Organic Solvents

Triethyl orthoformate is widely reported to be miscible with a broad array of common organic solvents.[5][9] Miscibility is the ability of two liquids to mix in all proportions, forming a single, homogeneous phase. This high degree of solubility is a direct consequence of the "like dissolves like" principle. Organic solvents such as alcohols, ethers, and chlorinated solvents share similar polarity and engage in comparable London dispersion and dipole-dipole forces with TEOF, leading to favorable mixing.

| Solvent Class | Specific Examples | Miscibility with TEOF | Rationale for High Solubility |

| Alcohols | Ethanol, Methanol | Miscible | Similar polarity; capable of dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Both are moderately polar ethers; dominated by dispersion and dipole-dipole forces. |

| Chlorinated Solvents | Chloroform, Dichloromethane | Miscible | Similar polarity range and intermolecular force types. |

| Ketones | Acetone | Miscible | Polar aprotic solvent with strong dipole moment, interacts favorably. |

| Apolar Solvents | Toluene, Hexanes | Soluble/Miscible | Dominated by London dispersion forces, similar to TEOF's ethyl groups. |

| Polar Aprotic | DMSO, DMF | Miscible | These highly polar solvents can effectively solvate TEOF.[10] |

This broad miscibility makes TEOF an easy reagent to incorporate into a vast range of non-aqueous reaction media.

Section 4: Low Solubility and High Reactivity in Water

The interaction between triethyl orthoformate and water is fundamentally different from its behavior in organic solvents. It is characterized by both poor solubility and chemical decomposition.

Solubility: TEOF is described as slightly soluble or insoluble in water.[11][12] A quantitative value for its water solubility is reported as 1.35 g/L, confirming its limited ability to dissolve.[7] This insolubility is due to the energetic penalty of disrupting the strong hydrogen-bonding network of water to accommodate the relatively nonpolar TEOF molecules.

Reactivity (Hydrolysis): More critically for the practicing chemist, TEOF is highly sensitive to moisture and readily undergoes hydrolysis, particularly under acidic conditions.[9] This reaction is a defining characteristic of orthoesters. The hydrolysis process breaks down TEOF into ethyl formate and ethanol, effectively consuming the starting material.[1]

HC(OC₂H₅)₃ + H₂O --(H⁺ catalyst)--> HCOOC₂H₅ + 2 C₂H₅OH

Due to this reactivity, TEOF must be handled under anhydrous conditions to maintain its integrity. Its stability is greater under neutral or basic conditions.[9] This hydrolytic instability is precisely why it is employed as a water scavenger in other reactions; it irreversibly converts water into ethanol and ethyl formate.[1]

Sources

- 1. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 2. ryanox.com [ryanox.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Triethyl Orthoformate: Pure Reagent for Synthesis by PENPET [penpet.com]

- 5. sanjaychemindia.com [sanjaychemindia.com]

- 6. Ethyl orthoformate | C7H16O3 | CID 31214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Triethyl orthoformate CAS#: 122-51-0 [m.chemicalbook.com]

- 8. Khan Academy [khanacademy.org]

- 9. Page loading... [wap.guidechem.com]

- 10. reddit.com [reddit.com]

- 11. Triethyl Orthoformate - Clear Colorless Liquid, Non-Toxic Organic Compound for Aldehyde Synthesis and Electrophilic Formylation - Clear Colorless Liquid, Non-toxic Organic Compound For Aldehyde Synthesis And Electrophilic Formylation at Best Price in Ankleshwar | Ratan Chem & Logistics [tradeindia.com]

- 12. Triethyl Orthoformate, Affordable Price, Importer, Exporter, Distributors [joshi-group.com]

mechanism of triethyl orthoformate as a dehydrating agent

The second round of searches yielded more specific information. I found a reference to the heat of hydrolysis of triethyl orthoformate, which is a crucial piece of thermodynamic data. I also found several articles discussing the use of TEOF in the synthesis of heterocyclic compounds, esterification, and ketalization, with some providing reaction schemes and conditions. This information will be very useful for the "in-depth technical guide" and for creating experimental protocols.

However, I still lack detailed, step-by-step protocols for these reactions that would be suitable for a senior application scientist to present. The information is somewhat general. For example, I know TEOF is used in esterification with an acid catalyst, but I don't have a complete, self-validating protocol with specific amounts, reaction times, workup procedures, and expected yields for a representative reaction.

Additionally, while the acid-catalyzed mechanism is mentioned, a detailed diagram showing the intermediates (protonated orthoformate, carbocation, etc.) would greatly enhance the "in-depth" nature of the guide. I also need to find more quantitative kinetic data beyond the general statement that the reaction is fast with an acid catalyst.

Therefore, the next steps will focus on extracting detailed experimental procedures from the existing search results (if possible) and performing new searches for specific, well-documented protocols. I will also search for more detailed mechanistic studies that might provide the basis for a clear diagram of the hydrolysis mechanism.I have gathered some valuable information. I found more details on the acid-catalyzed hydrolysis of orthoformates, which will help in creating a mechanistic diagram. I also found several examples of TEOF's use in synthesis, including esterification, ketalization, and the formation of quinazolinones, along with some reaction conditions. The NIST source provides a specific value for the heat of hydrolysis, which is excellent for the thermodynamics section.

However, I still lack comprehensive, step-by-step experimental protocols that are self-validating and suitable for the target audience. The information on reaction conditions is often fragmented. For example, I have snippets of information for a ketalization reaction but not a complete, reproducible protocol. To fulfill the "field-proven insights" and "self-validating system" requirements, I need to find more complete and authoritative experimental procedures.

Additionally, while I have a better understanding of the overall mechanism, I need to find a source that explicitly details the intermediates in the acid-catalyzed hydrolysis of TEOF to create an accurate and informative diagram. I also want to find more quantitative data on reaction rates under different acidic conditions to make the guide more practical for a drug development professional who needs to optimize reactions.

Therefore, the next steps will involve very targeted searches for complete, published experimental protocols and for more detailed mechanistic studies that visualize the hydrolysis pathway. I will also look for kinetic data comparing different acid catalysts.I have successfully gathered crucial information for the technical guide. I found a detailed mechanism for the acid-catalyzed hydrolysis of orthoformates, which will be the basis for the mechanistic diagram. I also found specific kinetic data, including rate accelerations for TEOF hydrolysis, and thermodynamic data, specifically the enthalpy of hydrolysis. Furthermore, I have located several detailed experimental protocols for using TEOF as a dehydrating agent in esterification, ketalization, and the synthesis of quinazolinones, complete with reaction conditions, catalysts, and yields. This information directly addresses the core requirements of the prompt. I can now proceed to structure and write the in-depth technical guide, create the necessary visualizations, and compile the reference list. Therefore, I have sufficient information and do not need further search actions.## An In-depth Technical Guide to the Mechanism of Triethyl Orthoformate as a Dehydrating Agent

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, particularly within the demanding context of pharmaceutical and drug development, the precise control of reaction conditions is paramount. The presence of water, even in trace amounts, can be the determining factor between a high-yielding, clean reaction and a complex mixture of byproducts. It is in this critical domain that triethyl orthoformate (TEOF) has established itself as an indispensable tool. More than a mere water scavenger, TEOF is a versatile reagent that actively participates in the reaction mechanism to drive equilibria, protect functional groups, and enable transformations that would otherwise be thermodynamically unfavorable. This guide, intended for the discerning scientist, moves beyond a superficial overview to provide a deep and practical understanding of the core mechanisms that govern the utility of triethyl orthoformate as a dehydrating agent. By elucidating the "why" behind its application, we aim to empower researchers to not only utilize this reagent effectively but also to innovate upon its established applications.

The Fundamental Chemistry of Triethyl Orthoformate

Triethyl orthoformate, with the chemical formula HC(OC₂H₅)₃, is the triethyl ester of the hypothetical orthoformic acid, HC(OH)₃. Its structure, possessing three ethoxy groups attached to a single carbon atom, renders it highly susceptible to hydrolysis. This reactivity is the cornerstone of its function as a dehydrating agent.

The overall reaction of triethyl orthoformate with water is a straightforward hydrolysis to yield ethyl formate and two equivalents of ethanol:

HC(OC₂H₅)₃ + H₂O ⇌ HCOOC₂H₅ + 2 C₂H₅OH

This equilibrium lies far to the right, especially under acidic conditions, effectively consuming water from the reaction medium. The byproducts, ethyl formate (boiling point: 54 °C) and ethanol (boiling point: 78 °C), are often more volatile than the reactants or desired products, allowing for their convenient removal by distillation, which further drives the equilibrium of the primary reaction forward.

The Dehydration Mechanism: An Acid-Catalyzed Cascade

The uncatalyzed hydrolysis of triethyl orthoformate is a slow process. However, in the presence of a protic or Lewis acid catalyst, the reaction rate is dramatically accelerated. The mechanism proceeds through a series of well-defined steps, characteristic of an A-1 (unimolecular acid-catalyzed) type mechanism.

Step 1: Protonation of an Ethoxy Group

The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by an acid catalyst (H⁺). This protonation converts the ethoxy group into a good leaving group (ethanol).

Step 2: Formation of a Dialkoxycarbenium Ion Intermediate

The protonated orthoformate readily eliminates a molecule of ethanol to form a resonance-stabilized dialkoxycarbenium ion. This planar cation is a key reactive intermediate in the hydrolysis pathway.

Step 3: Nucleophilic Attack by Water

A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the dialkoxycarbenium ion. This step results in the formation of a protonated hemiacetal intermediate.

Step 4: Deprotonation to Form a Hemiacetal

The protonated hemiacetal is deprotonated, typically by a conjugate base in the reaction medium, to yield a neutral hemiacetal derivative.

Subsequent Hydrolysis to Final Products

The hemiacetal intermediate undergoes further acid-catalyzed hydrolysis through a similar series of protonation, elimination, and nucleophilic attack steps to ultimately yield ethyl formate and another molecule of ethanol.

Below is a Graphviz diagram illustrating this mechanistic pathway:

Figure 1. Acid-catalyzed hydrolysis of triethyl orthoformate.

Thermodynamic and Kinetic Considerations

The efficacy of triethyl orthoformate as a dehydrating agent is rooted in both favorable thermodynamics and rapid kinetics under appropriate conditions.

Thermodynamic Driving Force

The hydrolysis of triethyl orthoformate is an exothermic process. The standard enthalpy of hydrolysis (ΔrH°) in the liquid phase has been reported to be -13.25 ± 0.79 kJ/mol.[1] This negative enthalpy change indicates that the products (ethyl formate and ethanol) are thermodynamically more stable than the reactants (triethyl orthoformate and water), providing a strong driving force for the reaction to proceed.

| Thermodynamic Parameter | Value | Source |

| Standard Enthalpy of Hydrolysis (ΔrH°) | -13.25 ± 0.79 kJ/mol | NIST Chemistry WebBook[1] |

Kinetic Profile

While thermodynamically favorable, the reaction rate is highly dependent on the presence of an acid catalyst. In the absence of an acid, the reaction is slow. However, with acid catalysis, the rate of hydrolysis is significantly increased. For instance, in one study, the rate acceleration for the hydrolysis of triethyl orthoformate was found to be 560-fold in the presence of a supramolecular catalyst compared to the uncatalyzed reaction.[2]

The choice of acid catalyst can also influence the reaction rate. Strong protic acids like sulfuric acid or p-toluenesulfonic acid are commonly used. Lewis acids such as zinc chloride can also be effective.[3] The selection of the catalyst should be tailored to the specific reaction conditions and the sensitivity of the substrates to acidity.

Field-Proven Applications and Experimental Protocols

The utility of triethyl orthoformate as a dehydrating agent is best illustrated through its application in various chemical transformations that are sensitive to the presence of water.

Esterification of Carboxylic Acids

Esterification is a classic equilibrium-limited reaction where the removal of water is crucial for achieving high yields. Triethyl orthoformate is an excellent choice for this purpose.

Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O

Role of TEOF: HC(OC₂H₅)₃ + H₂O → HCOOC₂H₅ + 2 C₂H₅OH

Protocol: Esterification of an Aromatic Carboxylic Acid [4]

-

Reactants:

-

Aromatic carboxylic acid (1 equivalent)

-

Aliphatic alcohol (e.g., methanol or ethanol) (at least 5 equivalents per equivalent of orthoester)

-

Triethyl orthoformate (at least 1 equivalent per carboxylic acid equivalent)

-

Strong acid catalyst (e.g., sulfuric acid) (catalytic amount)

-

-

Procedure:

-

Combine the aromatic carboxylic acid, alcohol, and triethyl orthoformate in a reaction vessel equipped with a reflux condenser.

-

Add the acid catalyst to the mixture.

-

Heat the reaction mixture to reflux. Reaction temperatures are typically between 50 °C and the reflux temperature of the mixture.[4]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and proceed with standard aqueous workup and purification.

-

Causality Behind Experimental Choices: The use of excess alcohol and at least one equivalent of TEOF ensures that the water produced during esterification is efficiently scavenged, driving the equilibrium towards the ester product. The strong acid catalyst is essential to accelerate both the esterification and the TEOF hydrolysis.

Ketalization and Acetalization of Ketones and Aldehydes

The formation of ketals and acetals is another acid-catalyzed, equilibrium-driven reaction where water removal is critical. Triethyl orthoformate serves as both a dehydrating agent and a source of ethoxy groups in some cases.

Reaction: R₂C=O + 2 R'-OH ⇌ R₂C(OR')₂ + H₂O

Role of TEOF: HC(OC₂H₅)₃ + H₂O → HCOOC₂H₅ + 2 C₂H₅OH

Protocol: Ketalization of a Ketone [3][5]

-

Reactants:

-

Ketone (1 equivalent)

-

Alcohol (e.g., isopropanol)

-

Triethyl orthoformate (or trimethyl orthoformate)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

-

Procedure:

-

Charge the ketone, alcohol, and acid catalyst into a reaction flask equipped with a distillation apparatus.

-

Heat the mixture to a temperature between 75 °C and 120 °C.[5]

-

Add the orthoformate dropwise to the reaction mixture.

-

The lower-boiling byproducts (e.g., methyl formate and methanol if using trimethyl orthoformate) are distilled off to drive the reaction.

-

After the addition is complete, continue to heat and distill off the volatile byproducts.

-

Monitor the reaction for completion.

-

Upon completion, cool the mixture and neutralize the acid catalyst before purification.

-

Causality Behind Experimental Choices: The dropwise addition of the orthoformate and the continuous removal of the low-boiling byproducts are crucial for driving the equilibrium towards the formation of the ketal. The elevated temperature ensures a sufficient reaction rate.

Synthesis of Heterocyclic Compounds: One-Pot Quinazolinone Synthesis

Triethyl orthoformate is a key reagent in the synthesis of various heterocyclic systems. For instance, in the one-pot synthesis of quinazolinones from anthranilic acid and an amine, TEOF acts as a cyclizing and dehydrating agent.

Protocol: Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-ones [6][7]

-

Reactants:

-

Anthranilic acid (5 mmol)

-

Amine (6 mmol)

-

Triethyl orthoformate (6 mmol)

-

Ethanol (10 mL)

-

-

Procedure:

-

Combine anthranilic acid, the amine, and triethyl orthoformate in ethanol in a microwave reaction vessel.

-

Subject the mixture to microwave irradiation at 120 °C for 30 minutes.[7]

-

After cooling, pour the reaction mixture over crushed ice.

-

Collect the precipitated crude product by filtration.

-

Recrystallize the product from ethanol.

-

Causality Behind Experimental Choices: Microwave irradiation provides rapid and efficient heating, significantly reducing the reaction time. TEOF facilitates the cyclization by reacting with the amino groups and the carboxylic acid, with the elimination of water and ethanol, to form the heterocyclic ring.

Conclusion: A Versatile and Powerful Tool in Synthesis

Triethyl orthoformate's role as a dehydrating agent is a testament to the power of understanding and manipulating reaction mechanisms. Its ability to efficiently remove water under mild, acid-catalyzed conditions makes it an invaluable asset in the synthesis of complex molecules, particularly in the pharmaceutical industry where high yields and purity are paramount. By comprehending the intricacies of its hydrolysis mechanism, the thermodynamic and kinetic factors that govern its reactivity, and the practical considerations for its application, researchers can confidently employ TEOF to overcome synthetic challenges and drive their projects forward. This guide has aimed to provide not just a set of protocols, but a deeper understanding of the principles that make triethyl orthoformate a truly versatile and powerful tool in the modern synthetic chemist's arsenal.

References

- Process for esterifying aromatic carboxylic acids.

-

Mechanism for catalytic orthoformate hydrolysis in the presence of... - ResearchGate. [Link]

- Process for the preparation of ketals.

- Synthetic process of triethyl orthoformate.

-

Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC. [Link]

-

Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Publishing. [Link]

-

Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism - OSTI. [Link]

- Process for the preparation of ketals.

-

One-Pot Reactions of Triethyl Orthoformate with Amines - MDPI. [Link]

-

(PDF) One-Pot Reactions of Triethyl Orthoformate with Amines - ResearchGate. [Link]

-

TRIETHYL ORTHOFORMATE - Ataman Kimya. [Link]

-

Triethyl orthoformate - Wikipedia. [Link]

-

One-pot synthesis of 4(3H)–quinazolinones under solvent free... - ResearchGate. [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC. [Link]

-

Ethyl orthoformate - NIST WebBook. [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis. [Link]

Sources

- 1. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]

- 4. US3639451A - Process for esterifying aromatic carboxylic acids - Google Patents [patents.google.com]

- 5. EP0595228A2 - Process for the preparation of ketals - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Technical Guide: Acid-Mediated Decomposition of Triethyl Orthoformate (TEOF)

Executive Summary

Triethyl orthoformate (TEOF) is a ubiquitous reagent in pharmaceutical synthesis, valued for its dual utility as a moisture scavenger and an electrophilic formylating agent. However, its stability is heavily pH-dependent. Under acidic conditions, TEOF undergoes a cascade of decomposition reactions driven by hydrolysis.[1] Understanding these pathways is critical for controlling impurity profiles (e.g., unexpected formylation of nucleophilic APIs) and ensuring accurate stoichiometry in water-sensitive reactions.

This guide provides an in-depth analysis of the decomposition products, kinetic mechanisms, and monitoring protocols for TEOF in acidic environments.

Mechanistic Dynamics of Decomposition

The decomposition of TEOF in acidic media is not a single-step event but a sequential hydrolysis cascade. The presence of protic acid (

The Hydrolysis Cascade

The reaction proceeds through two distinct phases:

-

Rapid Phase: Conversion of TEOF to Ethyl Formate and Ethanol.

-

Slow Phase: Hydrolysis of Ethyl Formate to Formic Acid (equilibrium limited).

The Reaction Pathway

The following DOT diagram illustrates the stepwise transformation of TEOF (

Figure 1: Stepwise acid-catalyzed hydrolysis of Triethyl Orthoformate. Note the transient formation of the reactive carbenium ion.

Quantitative Product Stoichiometry

For every mole of TEOF decomposed under fully aqueous acidic conditions, the theoretical yield of products is:

| Component | Molar Equivalents | Role in Process | Boiling Point |

| Ethanol | 3.0 | Solvent/Byproduct | 78 °C |

| Formic Acid | 1.0 | Final Acid Product | 100.8 °C |

| Ethyl Formate | (Transient) | Stable Intermediate | 54 °C |

Critical Insight: In many industrial processes (e.g., moisture scavenging), the reaction is often driven only to the Ethyl Formate stage. The hydrolysis of ethyl formate to formic acid is significantly slower and reversible unless water is present in large excess or heat is applied.

Kinetic & Thermodynamic Profile

The A-1 Mechanism

The decomposition follows an A-1 specific acid catalysis mechanism .[2]

-

Protonation: Rapid equilibrium protonation of an ethoxy oxygen.

-

Rate-Limiting Step: Cleavage of the C-O bond to form the resonance-stabilized diethoxycarbenium ion (

). -

Water Attack: Rapid nucleophilic attack by water on the carbenium ion.

Kinetic Implications for Process Design:

-

Entropy of Activation (

): Positive values (+6 to +10 cal/mol K) are typically observed, consistent with a unimolecular rate-limiting step (bond breaking).[2] -

Solvent Isotope Effect:

(typically ~0.4), indicating rapid pre-equilibrium protonation.

Impact of Anhydrous vs. Aqueous Acid

The "decomposition" products vary based on water availability:

-

Aqueous Acid: Full hydrolysis to Formic Acid + Ethanol.

-

Anhydrous Acid (e.g., HCl in EtOH): The diethoxycarbenium ion accumulates. This species is a potent electrophile .

Practical Applications in Drug Development

Moisture Scavenging Strategy

TEOF is frequently added to reaction mixtures to remove trace water that could degrade sensitive intermediates (e.g., imine formation).

-

Mechanism:

-

Benefit: Converts water into volatile organic solvents (Ethyl Formate/Ethanol) that are easily removed.

-

Protocol Note: A catalytic amount of acid (e.g., p-TsOH or HCl) is required to initiate scavenging. Without acid, TEOF is kinetically stable toward water at neutral pH.

Impurity Management: The Formyl Hazard

When using TEOF in acidic media with amine-containing drugs, "decomposition" can lead to unwanted side reactions.

| Reactive Species | Source | Potential Impurity |

| Formic Acid | Full Hydrolysis | Salt formation with basic APIs; Amide formation at high T. |

| Ethyl Formate | Partial Hydrolysis | N-formylation of primary/secondary amines. |

| Diethoxycarbenium | Anhydrous Acid | Rapid electrophilic attack on electron-rich aromatics. |

Experimental Protocols: Monitoring Decomposition

To validate the removal of TEOF or the extent of its decomposition, Gas Chromatography (GC) is the gold standard due to the volatility of the components.

GC-FID Monitoring Protocol

Objective: Quantify TEOF, Ethanol, and Ethyl Formate to determine reaction completion.

Workflow Diagram:

Figure 2: Analytical workflow for monitoring TEOF decomposition.

Step-by-Step Methodology:

-

Sampling: Withdraw 100 µL of the reaction mixture.

-

Quenching (Critical): Immediately dispense into a vial containing 500 µL of saturated aqueous

.-

Why: This neutralizes the acid catalyst. If not neutralized, TEOF will continue to hydrolyze in the GC vial/injector, leading to false-negative TEOF results.

-

-

Extraction: Add 1 mL of extraction solvent (DCM or Toluene) containing an internal standard (e.g., Decane). Vortex for 30 seconds.

-

Analysis: Inject the organic layer into a GC equipped with a DB-624 or equivalent column (optimized for volatiles).

-

Interpretation:

Troubleshooting & Safety

Handling Decomposition Products

-

Formic Acid: Corrosive and a sensitizer. In the final workup of a TEOF-mediated reaction, ensure an alkaline wash (NaOH/NaHCO3) is performed to convert residual formic acid to sodium formate, which partitions into the aqueous phase.

-

Flammability: The mixture of Ethanol and Ethyl Formate lowers the flash point of the reaction mass significantly.

Common Pitfalls

-

Incomplete Scavenging: If TEOF is used without an acid catalyst in a neutral solvent, water scavenging will be negligible.

-

Over-Acidification: Using strong Lewis acids (e.g.,

) with TEOF can lead to polymerization or vigorous exotherms.

References

-

OSTI (U.S. Department of Energy). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism.[1] Available at: [Link][1]

-

Royal Society of Chemistry (RSC). Applications of alkyl orthoesters as valuable substrates in organic transformations. Available at: [Link]

-

MDPI. One-Pot Reactions of Triethyl Orthoformate with Amines. Available at: [Link]

Sources

- 1. Triethyl Orthoformate (TEOF) | High-Purity Reagent [benchchem.com]

- 2. osti.gov [osti.gov]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. fishersci.com [fishersci.com]

- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

The Researcher’s Guide to Triethyl Orthoformate (TEOF): Functional Group Compatibility & Application

Executive Summary: The Dehydrating Electrophile

Triethyl orthoformate (TEOF) is often mischaracterized simply as a solvent or a moisture scavenger. In high-precision organic synthesis, it is a latent electrophile . Its utility stems from its ability to generate the reactive diethoxymethylium ion under acidic conditions.

For the drug development professional, TEOF serves three distinct mechanistic roles depending on the substrate:

-

Dehydrating Agent: Irreversible consumption of water (driving equilibrium).

-

Protecting Group Precursor: Conversion of carbonyls to diethyl acetals.[1]

-

C1 Synthon: Introduction of a formyl equivalent (e.g., in heterocycle synthesis).

This guide deconstructs TEOF compatibility not by memorization, but by mechanistic causality.

Mechanistic Foundation

Understanding compatibility requires understanding the active species. TEOF is relatively inert under neutral/basic conditions but activates immediately upon protonation.

The Activation Pathway

The reaction is driven by the formation of the resonance-stabilized diethoxycarbenium ion .

Figure 1: Acid-catalyzed activation of TEOF. The diethoxycarbenium ion is the potent electrophile that attacks nucleophiles (alcohols, amines, carbonyl oxygens).

Functional Group Compatibility Matrix

This chart categorizes functional groups based on their interaction with TEOF in standard acidic process conditions (e.g., pTsOH, reflux).

Legend

-

Inert: Stable; no reaction observed.

-

Substrate (Desired): The group reacts to form a standard protected or modified state.

-

Incompatible (Side Reaction): The group reacts irreversibly in a way that typically degrades the molecule or causes polymerization.

| Functional Group Category | Specific Group | Compatibility Status | Mechanistic Outcome / Risk |

| Carbonyls | Ketones / Aldehydes | Substrate | Forms diethyl acetals/ketals.[1] Primary application. |

| Carboxylic Acids | Substrate | Converts to Ethyl Esters. TEOF scavenges produced water, driving yield. | |

| Esters / Amides | Inert | Generally stable. Amides may react under forcing conditions (see Amines). | |

| Nitrogen | Primary Amines ( | Reactive | Forms formimidates ( |

| Secondary Amines | Reactive | Forms formamides or orthoamides depending on stoichiometry. | |

| Nitriles | Inert | Stable under standard acetalization conditions. | |

| Nitro / Azide | Inert | Stable. | |

| Oxygen | Alcohols ( | Conditional | Subject to exchange (transacetalization). If |

| Phenols | Conditional | Can be O-formylated or form ortho-formyl products (Reimer-Tiemann like) under Lewis Acid catalysis. | |

| Epoxides | Incompatible | Lewis acid catalysts used with TEOF often trigger epoxide ring opening. | |

| Sulfur | Thiols | Reactive | Forms thioorthoesters or thioacetals (high affinity for carbenium ion). |

| Hydrocarbons | Alkenes / Alkynes | Inert | Stable, unless acid-sensitive (e.g., hydration). |

| Alkyl Halides | Inert | Stable. | |

| Metals | Grignard / Organolithium | Substrate | Bodroux-Chichibabin synthesis : Reacts to form aldehydes (after hydrolysis).[5] |

Deep Dive: Critical Workflows & Protocols

A. The "Self-Scavenging" Acetalization (Protection)

Context: Protecting a ketone in a moisture-sensitive API intermediate. Why TEOF? Standard Dean-Stark traps are insufficient for equilibrium-sensitive ketals. TEOF chemically consumes the water produced.

Protocol:

-

Setup: Dissolve ketone (1.0 equiv) in anhydrous EtOH (or DCM if solubility is poor).

-

Reagent: Add TEOF (1.2 – 3.0 equiv). Note: Excess TEOF acts as the water scavenger.

-

Catalyst: Add p-Toluenesulfonic acid (pTsOH) or PPTS (1–5 mol%).

-

Reaction: Reflux (EtOH) or RT (DCM) for 2–12 hours.

-

Validation (In-Process Control):

-

IR: Disappearance of C=O stretch (~1715 cm⁻¹).

-

TLC: Product is usually less polar (higher

) than the ketone.

-

-

Quench: Add

(slightly excess relative to acid catalyst) before aqueous workup to prevent hydrolysis of the newly formed acetal.